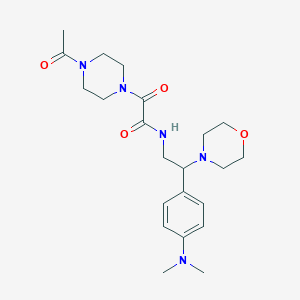![molecular formula C23H24ClN3O4S B2886942 7-{[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one CAS No. 946214-66-0](/img/structure/B2886942.png)
7-{[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-{[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7310^{5,13}]trideca-5,7,9(13)-trien-2-one is a complex organic compound that features a unique structure combining a piperazine ring, a sulfonyl group, and a tetrahydropyridoquinoline core
作用機序
Target of Action
It is known that similar compounds, such as fluoroquinolones, primarily target bacterial dna gyrase and topoisomerase iv . These enzymes are key for DNA replication, making them crucial targets for antimicrobial agents .
Mode of Action
Based on its structural similarity to fluoroquinolones, it can be hypothesized that it might also interfere with bacterial dna replication by inhibiting dna gyrase and topoisomerase iv .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, it could prevent the supercoiling and relaxation of DNA, processes that are essential for DNA replication and transcription .
Pharmacokinetics
It is known that similar compounds, such as fluoroquinolones, are generally well absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted in urine and feces .
Result of Action
The compound’s action likely results in the inhibition of bacterial growth by interfering with DNA replication. This could lead to the death of bacterial cells and the resolution of bacterial infections .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its absorption and distribution . Additionally, the presence of efflux pumps in bacteria could decrease the compound’s intracellular concentration and thus its efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the piperazine ring: This can be achieved through the reaction of a suitable amine with a dihaloalkane under basic conditions.
Introduction of the chlorobenzoyl group: This step involves the acylation of the piperazine ring using 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Formation of the sulfonyl group: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride derivative.
Cyclization to form the tetrahydropyridoquinoline core: This step involves the cyclization of the intermediate under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
7-{[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used to study the interactions between small molecules and biological targets. Its structure may allow it to bind to specific proteins or enzymes, making it a valuable tool for biochemical studies.
Medicine
In medicinal chemistry, 7-{[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one may be investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties could make it suitable for various applications in manufacturing and technology.
特性
IUPAC Name |
7-[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4S/c24-19-6-3-16(4-7-19)23(29)25-10-12-26(13-11-25)32(30,31)20-14-17-2-1-9-27-21(28)8-5-18(15-20)22(17)27/h3-4,6-7,14-15H,1-2,5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLBRULQJFCEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Cl)CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2886860.png)

![N-[(4-CHLOROPHENYL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE](/img/structure/B2886865.png)
![2-oxo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2886868.png)


![4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfonyl]-2-pyrimidinamine](/img/structure/B2886872.png)
![N-(4-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide](/img/structure/B2886873.png)
![N-(2,4-dimethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2886874.png)



![2-[4-(diethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2886882.png)
